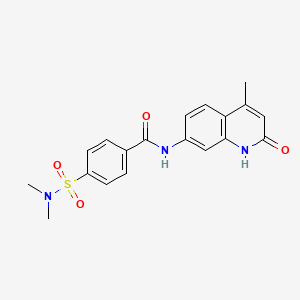
4-(N,N-dimethylsulfamoyl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-dimethylsulfamoyl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide, also known as DMSB, is a chemical compound that has gained attention in the scientific community for its potential applications in medical research. This molecule is a sulfonamide derivative that has shown promising results in several studies, including cancer research and drug development.
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide involves its ability to inhibit the activity of specific enzymes, such as CAIX and HDAC. By inhibiting these enzymes, this compound can induce apoptosis in cancer cells and regulate gene expression, respectively. Additionally, this compound has been shown to inhibit the activity of other enzymes, such as carbonic anhydrase II (CAII) and acetylcholinesterase (AChE), which may contribute to its physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not yet fully understood, but several studies have reported its ability to induce apoptosis in cancer cells, inhibit enzyme activity, and regulate gene expression. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting its potential use in treating pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(N,N-dimethylsulfamoyl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide in lab experiments is its high yield and purity, which makes it a reliable and cost-effective reagent. Additionally, this compound has been shown to have low toxicity in animal models, suggesting its potential for use in medical research. However, one limitation of using this compound is its limited solubility in water, which may require the use of organic solvents in experiments.
Future Directions
There are several future directions for 4-(N,N-dimethylsulfamoyl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide research, including its potential use in cancer therapy, drug development, and enzyme inhibition. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action. Future research may also focus on improving the solubility of this compound in water and developing new synthesis methods to improve its yield and purity. Overall, this compound shows great potential for use in medical research and may lead to the development of new drugs and therapies in the future.
Synthesis Methods
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide involves a multi-step process that starts with the reaction of 4-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-dimethylsulfamide in the presence of a base such as triethylamine to produce this compound. The yield of this reaction is typically high, and the purity of the product can be further improved through recrystallization.
Scientific Research Applications
4-(N,N-dimethylsulfamoyl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide has shown potential applications in several areas of medical research, including cancer therapy, drug development, and enzyme inhibition. In cancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression, making it a potential candidate for drug development.
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-10-18(23)21-17-11-14(6-9-16(12)17)20-19(24)13-4-7-15(8-5-13)27(25,26)22(2)3/h4-11H,1-3H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOUCQVGTZTSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

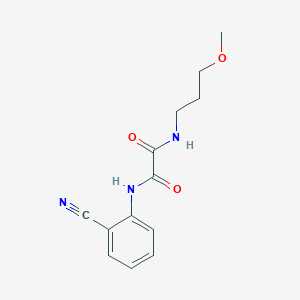

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2939432.png)
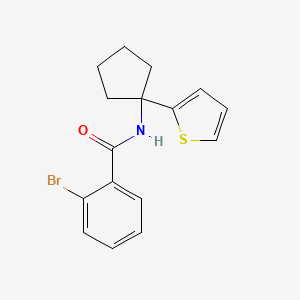
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939434.png)

![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939436.png)
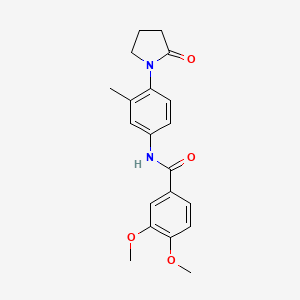
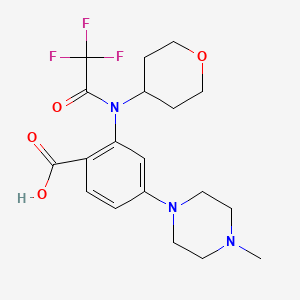

![3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2939450.png)
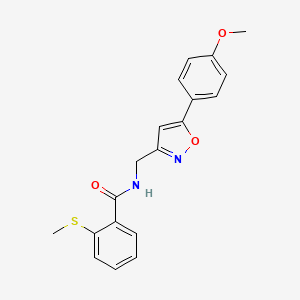
![Ethyl 4-((6-methyl-5-oxo-1,5-dihydro-[1,2,4]triazolo[3,4-c][1,2,4]triazin-3-yl)amino)benzoate](/img/structure/B2939452.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2939453.png)